Linolenyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

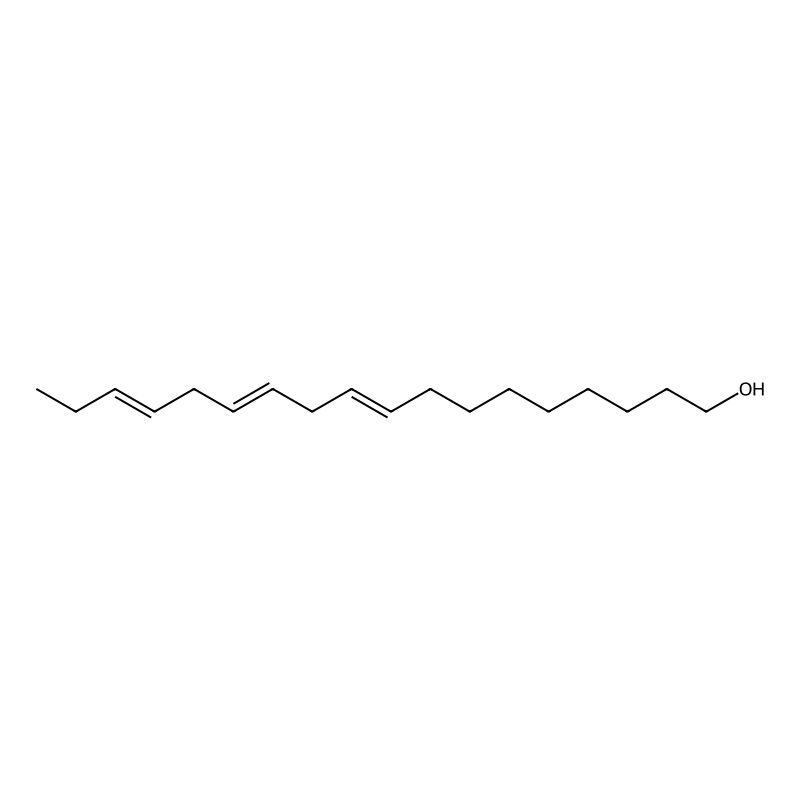

Linolenyl alcohol, also known as (9Z,12Z,15Z)-octadecatrien-1-ol, is a long-chain fatty primary alcohol with the molecular formula and a CAS Registry Number of 506-44-5. This compound features three double bonds located at the 9th, 12th, and 15th positions of the carbon chain, classifying it as an unsaturated alcohol. Linolenyl alcohol is derived from linoleic acid and is structurally related to other unsaturated fatty alcohols, making it a significant compound in various biochemical and industrial applications .

- Conversion to Prostaglandins: Linolenyl alcohol can be converted by the body into specific prostaglandins, which are signaling molecules involved in inflammation, blood pressure regulation, and other physiological processes.

- Interaction with Cell Membranes: The structure of linolenyl alcohol allows it to interact with cell membranes, potentially influencing their fluidity and function.

Potential Anti-inflammatory Effects

Studies suggest that linolenyl alcohol may possess anti-inflammatory properties. In vitro and in vivo research has shown that it can suppress the production of inflammatory mediators, such as prostaglandins and leukotrienes. However, further research is needed to determine the effectiveness and safety of linolenyl alcohol for treating inflammatory conditions in humans.

- A 2014 study published in Food & Function investigated the anti-inflammatory effects of linolenyl alcohol in mice with colitis. The study found that linolenyl alcohol treatment significantly reduced inflammation and improved colon function. Source:

Potential Anticancer Effects

Some scientific research suggests that linolenyl alcohol may have anticancer properties. Studies have shown that it can induce cell death (apoptosis) in various cancer cell lines. However, these studies have primarily been conducted in vitro, and further research is needed to determine if linolenyl alcohol has any anti-cancer effects in humans.

- Esterification: Linolenyl alcohol can react with acids to form esters. For example, lipase-catalyzed esterification has been studied for creating phenolic acid esters using linolenyl alcohol as a reactant .

- Hydrogenation: The double bonds in linolenyl alcohol can be hydrogenated to yield saturated fatty alcohols.

- Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

These reactions enable linolenyl alcohol to be utilized in synthesizing various compounds for industrial and pharmaceutical purposes.

Linolenyl alcohol exhibits notable biological activities, particularly its antibacterial properties. Research indicates that it effectively inhibits the growth of Gram-positive bacteria, making it a potential candidate for antibiotic development . Additionally, its role in lipase-catalyzed reactions suggests that it may have applications in biocatalysis and the synthesis of bioactive compounds.

Linolenyl alcohol can be synthesized through several methods:

- Reduction of Linoleic Acid: The reduction of linoleic acid using reducing agents can yield linolenyl alcohol.

- Microbial Fermentation: Certain microorganisms can produce linolenyl alcohol through fermentation processes involving unsaturated fatty acids.

- Chemical Synthesis: Various chemical pathways, including the use of Grignard reagents or lithium aluminum hydride reduction techniques on corresponding fatty acids or their derivatives, can also be employed to synthesize linolenyl alcohol.

These methods provide diverse approaches for obtaining linolenyl alcohol for research and industrial applications.

Linolenyl alcohol has several applications across different fields:

- Pharmaceuticals: Due to its antibacterial properties, it is being explored for use in developing new antibiotics.

- Cosmetics: It is used as an emollient and skin-conditioning agent in cosmetic formulations.

- Food Industry: Linolenyl alcohol may serve as a food additive or preservative due to its antimicrobial properties.

- Biotechnology: Its role in enzymatic reactions makes it valuable for biocatalysis in organic synthesis.

Interaction studies involving linolenyl alcohol have focused on its effects on microbial growth and enzyme activity. For instance, studies demonstrate that linolenyl alcohol inhibits the growth of specific oral bacteria, suggesting its potential utility in dental care products . Furthermore, research into its interactions with phenolic compounds indicates that it may enhance the efficacy of certain bioactive substances when used together.

Linolenyl alcohol is similar to several other fatty alcohols and unsaturated compounds. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Structure Type | Unique Features |

|---|---|---|---|

| Linoleic Alcohol | Unsaturated Alcohol | Contains two double bonds (9Z,12Z) | |

| Oleic Alcohol | Unsaturated Alcohol | Contains one double bond (9Z) | |

| Stearic Alcohol | Saturated Alcohol | Fully saturated with no double bonds | |

| Palmitoleic Alcohol | Unsaturated Alcohol | Contains one double bond (9Z) |

Linolenyl alcohol is unique due to its three double bonds, which contribute to its distinct chemical behavior and biological activity compared to these similar compounds. Its potential applications in pharmaceuticals and biotechnology further set it apart within this category of compounds .

Linolenyl alcohol was first identified in the mid-20th century during investigations into plant-derived lipids. Early research focused on its structural elucidation, with spectroscopic methods confirming its configuration as (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol. Initial interest in fatty alcohols centered on their roles in wax biosynthesis, but linolenyl alcohol gained prominence in the 1980s when studies revealed its antibacterial properties against Streptococcus mutans, a key pathogen in dental caries.

The 21st century marked a turning point, with advances in synthetic biology enabling the production of linolenyl alcohol via engineered microbial systems. For example, Yarrowia lipolytica strains expressing fatty acyl-CoA reductases (FARs) have been optimized to produce linolenyl alcohol directly from glucose, achieving titers of 5.8 g/L in bioreactors. Concurrently, phytochemical studies identified linolenyl alcohol as a major component in Cayratia trifolia, a plant traditionally used in Ayurvedic medicine.

Key Milestones:

- 1980s: Discovery of antibacterial activity against Gram-positive bacteria.

- 2000s: Development of microbial production platforms.

- 2020s: Validation of antioxidant and anticancer properties through in vitro and computational studies.

Biochemical Significance in Lipid Metabolism

Linolenyl alcohol plays a critical role in lipid metabolism, particularly in the synthesis of wax monoesters. In mammals, wax synthase enzymes catalyze the esterification of fatty alcohols like linolenyl alcohol with fatty acids, forming protective epidermal lipids. This process is essential for skin barrier function and water retention.

Metabolic Pathways:

Biosynthesis:

Catabolism:

Comparative Analysis of Fatty Alcohols:

| Property | Linolenyl Alcohol | Linoleyl Alcohol | Oleyl Alcohol |

|---|---|---|---|

| Double Bonds | 3 (9Z,12Z,15Z) | 2 (9Z,12Z) | 1 (9Z) |

| Molecular Weight (Da) | 264.45 | 264.45 | 268.48 |

| LogP | 4.59 | 4.19 | 5.12 |

| Bioactivity | Antioxidant, Antimicrobial | Limited data | Emollient |

Relationship to α-Linolenic Acid Biosynthesis Pathways

Linolenyl alcohol is intrinsically linked to α-linolenic acid (ALA), an omega-3 fatty acid essential for human health. ALA serves as the precursor for linolenyl alcohol through a two-step reduction process:

Reduction of ALA:

$$

\text{ALA} \xrightarrow{\text{Fatty acyl-CoA reductase}} \text{Linolenyl aldehyde} \xrightarrow{\text{Reductase}} \text{Linolenyl alcohol}

$$

This pathway is exploited in microbial systems for sustainable production.Regulatory Mechanisms:

Clinical Implications:

- Cardiovascular Health: Linolenyl alcohol’s structural similarity to ALA suggests potential benefits in reducing LDL cholesterol, though clinical trials are pending.

- Neuroprotection: Computational docking studies indicate linolenyl alcohol binds to apoptosis-related proteins like Mdm-2 ($$ \text{Binding Energy} = -4.56 \, \text{kcal/mol} $$), implicating it in neurodegenerative disease management.

Microbial Production Platforms

Yarrowia lipolytica as a Production Chassis

Yarrowia lipolytica has emerged as a prominent microbial chassis for the biosynthetic production of linolenyl alcohol and other fatty alcohols [4]. This oleaginous yeast demonstrates exceptional capabilities for lipid accumulation and metabolic engineering, making it an ideal platform for fatty alcohol biosynthesis [5]. The organism is strictly aerobic and Crabtree-negative, meaning it does not produce ethanol during fermentation, which eliminates potential regulatory concerns and allows for more predictable metabolic outcomes [5].

Yarrowia lipolytica possesses inherent advantages for fatty alcohol production, including its natural ability to accumulate high levels of fatty acids and its robust tolerance to various environmental conditions [4]. Research has demonstrated that engineered Yarrowia lipolytica strains can achieve fatty alcohol titers of up to 5.8 grams per liter in bioreactor fermentations, with yields reaching 57 milligrams per gram of glucose consumed [4]. The organism's fatty acid profile naturally contains hexadecanol, octadecanol, oleyl alcohol, and linoleyl alcohol, which directly correlates with the fatty alcohol products generated through heterologous fatty acyl-coenzyme A reductase expression [4].

The selection of appropriate Yarrowia lipolytica background strains significantly influences linolenyl alcohol production outcomes [4]. Different engineered strains exhibit varying fatty acid compositions, which directly impacts the distribution of fatty alcohol products [4]. Strains with higher unsaturated fatty acid content demonstrate enhanced production of corresponding unsaturated fatty alcohols, including linolenyl alcohol derived from alpha-linolenic acid [4].

Role of Fatty Acyl-Coenzyme A Reductase Enzymes

Fatty acyl-coenzyme A reductase enzymes serve as the critical catalytic components for converting fatty acyl-coenzyme A substrates into their corresponding fatty alcohols [4] [8]. These enzymes represent the rate-limiting step in fatty alcohol biosynthesis and are essential for diverting fatty acid metabolism toward alcohol production [24]. The most extensively studied and effective fatty acyl-coenzyme A reductase for linolenyl alcohol production is derived from Marinobacter hydrocarbonoclasticus strain VT8, commonly referred to as MhFAR [4] [8].

The Marinobacter hydrocarbonoclasticus fatty acyl-coenzyme A reductase demonstrates broad substrate specificity, efficiently reducing saturated and unsaturated fatty acyl-coenzyme A substrates ranging from C16 to C18 chain lengths [4] [8]. This enzyme exhibits a two-domain structure with distinct catalytic functions: the C-terminal domain reduces fatty acyl-coenzyme A to aldehydes, while the N-terminal domain subsequently reduces aldehydes to alcohols [8]. The enzyme employs a serine-tyrosine-lysine catalytic triad mechanism typical of short-chain dehydrogenase reductase families [8].

Substrate specificity studies reveal that Marinobacter hydrocarbonoclasticus fatty acyl-coenzyme A reductase preferentially processes saturated fatty acyl-coenzyme A substrates over unsaturated variants [4]. However, the enzyme retains sufficient activity on polyunsaturated substrates to enable linolenyl alcohol production from alpha-linolenic acid precursors [4]. The production efficiency for linolenyl alcohol is lower compared to saturated fatty alcohols, with typical yields of approximately 2 milligrams per liter representing 1.8 percent of the total fatty alcohol pool [4].

Strain Engineering Strategies for Enhanced Production

Comprehensive strain engineering approaches are essential for optimizing linolenyl alcohol production in microbial systems [4] [12]. Primary engineering strategies focus on eliminating competing metabolic pathways, enhancing precursor availability, and optimizing enzyme expression levels [4] [12]. The deletion of fatty alcohol degradation pathways represents a fundamental modification to prevent product catabolism [9] [12].

Peroxisomal beta-oxidation pathway disruption through POX1 gene deletion effectively prevents fatty alcohol degradation and significantly improves product accumulation [12]. This modification eliminates the primary route for fatty alcohol catabolism, allowing for enhanced product retention within engineered cells [12]. Additional modifications target triacylglycerol synthesis pathways to redirect fatty acyl-coenzyme A pools toward fatty alcohol production [23].

Expression level optimization of fatty acyl-coenzyme A reductase enzymes requires careful balancing to achieve maximum productivity [4] [13]. Overexpression of reductase enzymes can lead to decreased titers due to metabolic burden and protein folding complications [13]. Optimal production occurs when fatty acyl-coenzyme A reductase expression is maintained on low-copy plasmids with moderate promoter strength [13]. The ideal expression ratio between fatty acyl-coenzyme A synthetase and reductase activities approximates 100:1 based on kinetic parameter analysis [13].

Bioreactor-Based Production Systems

Fed-Batch Cultivation Techniques

Fed-batch cultivation strategies represent the most effective approach for maximizing linolenyl alcohol production in bioreactor systems [4] [18]. These techniques enable precise control of nutrient availability, growth parameters, and metabolic flux distribution throughout the fermentation process [19]. Optimal fed-batch protocols initiate with minimal glucose concentrations and implement strategic feeding schedules to maintain carbon availability while preventing overflow metabolism [13] [18].

Research demonstrates that fed-batch fermentations achieve significantly higher fatty alcohol titers compared to batch cultivation methods [4] [18]. A representative fed-batch process utilizing Yarrowia lipolytica achieved 5.8 grams per liter total fatty alcohols with an average yield of 36 milligrams per gram glucose and maximum productivity of 39 milligrams per liter per hour [4]. These results represent substantial improvements over batch fermentation outcomes [4].

The timing and composition of nutrient feeds critically influence production outcomes [18] [19]. Glucose feeding strategies that maintain substrate concentrations between 2.5 to 5.0 percent optimize carbon utilization while preventing substrate inhibition [18]. Nitrogen limitation through controlled ammonium sulfate supplementation promotes lipid accumulation and enhances fatty alcohol biosynthesis [18]. Optimal carbon-to-nitrogen ratios range from 20:1 for lipid accumulation to 3:1 for biomass production phases [11].

Temperature control during fed-batch cultivation affects both cell growth and product formation rates [19]. Moderate temperatures between 28 to 30 degrees Celsius provide optimal conditions for Yarrowia lipolytica growth and fatty alcohol production [4]. Lower temperatures can enhance unsaturated fatty acid production, potentially benefiting linolenyl alcohol yields from alpha-linolenic acid precursors [4].

Extractive Fermentation Approaches

Extractive fermentation techniques significantly enhance fatty alcohol recovery and prevent product inhibition during bioreactor cultivation [4] [13]. These methods utilize organic solvents or extractive agents to continuously remove fatty alcohols from the aqueous fermentation medium [4] [13]. Dodecane overlay represents the most commonly employed extractive approach for fatty alcohol bioprocesses [4] [13].

Implementation of dodecane extractive fermentation increases fatty alcohol titers by up to 65 percent compared to conventional fermentation methods [13]. The extractive phase serves dual functions: product recovery and relief of potential product toxicity [4] [13]. Dodecane demonstrates excellent biocompatibility with microbial cultures while providing efficient fatty alcohol extraction [4] [13].

The dodecane-to-aqueous phase ratio critically influences extraction efficiency and overall process performance [4] [13]. Optimal ratios typically range from 10 to 20 percent dodecane by volume [4] [13]. Higher ratios improve extraction efficiency but may interfere with oxygen transfer and mixing characteristics [4]. Lower ratios provide insufficient extraction capacity and reduced product recovery [4].

Extractive fermentation particularly benefits linolenyl alcohol production due to the compound's hydrophobic nature and potential membrane toxicity [4]. Continuous extraction prevents accumulation of fatty alcohols within cell membranes, maintaining cellular viability and sustained production rates [4]. The approach enables extended fermentation periods and higher final product concentrations [4].

Productivity and Yield Optimization Parameters

Systematic optimization of cultivation parameters enables achievement of maximum productivity and yield for linolenyl alcohol biosynthesis [4] [10]. Critical parameters include dissolved oxygen concentration, pH control, agitation rate, and nutrient feeding strategies [4] [19]. Dissolved oxygen levels must be maintained above 20 percent saturation to support aerobic metabolism and fatty alcohol biosynthesis [4].

pH control within the range of 5.5 to 6.5 provides optimal conditions for Yarrowia lipolytica growth and fatty alcohol production [4]. Automatic pH adjustment using ammonia solution serves the dual purpose of pH maintenance and nitrogen supplementation [11]. Agitation rates between 200 to 400 revolutions per minute ensure adequate mixing while preventing excessive foam formation [4].

Productivity optimization requires balancing cell growth and product formation phases [11] [18]. Maximum volumetric productivity of 39 milligrams per liter per hour has been achieved through optimized fed-batch protocols [4]. Yield optimization focuses on maximizing carbon conversion efficiency, with reported yields reaching 57 milligrams fatty alcohol per gram glucose consumed [4].

| Parameter | Optimal Range | Impact on Production |

|---|---|---|

| Temperature | 28-30°C | Growth rate and product formation |

| pH | 5.5-6.5 | Enzyme activity and cell viability |

| Dissolved Oxygen | >20% saturation | Aerobic metabolism maintenance |

| C/N Ratio | 3:1 to 20:1 | Growth vs. lipid accumulation |

| Agitation | 200-400 rpm | Mass transfer and mixing |

Direct Conversion from Glucose

Metabolic Pathways and Engineering

Direct conversion of glucose to linolenyl alcohol requires comprehensive metabolic pathway engineering to optimize carbon flux distribution [4] [13]. The biosynthetic route begins with glucose catabolism through glycolysis, generating acetyl-coenzyme A as the primary building block for fatty acid synthesis [13] [14]. Fatty acid biosynthesis proceeds through iterative condensation reactions catalyzed by fatty acid synthase complexes, producing fatty acyl-acyl carrier protein intermediates [13].

The conversion pathway involves multiple enzymatic steps requiring careful expression level balancing [13]. Thioesterase enzymes release fatty acids from acyl carrier protein complexes, making them available for activation by fatty acyl-coenzyme A ligases [13]. The resulting fatty acyl-coenzyme A substrates serve as direct substrates for fatty acyl-coenzyme A reductase enzymes [13]. Alpha-linolenic acid production requires additional desaturase enzymes to introduce the characteristic triple unsaturation pattern [4].

Metabolic engineering strategies focus on eliminating competing carbon sinks and enhancing precursor availability [14]. Key modifications include deletion of lactate dehydrogenase, phosphate acetyltransferase, and acetate kinase to prevent carbon loss through overflow metabolism [14]. Overexpression of glucose-6-phosphate dehydrogenase enhances reducing equivalent availability through the pentose phosphate pathway [14].

Engineering efforts targeting fatty acyl-coenzyme A pool enhancement significantly improve fatty alcohol yields [14]. Deletion of phospholipid synthesis genes, particularly plsX, redirects fatty acyl-coenzyme A toward alcohol production [14]. However, excessive plsX deletion can impair cell growth and limit biomass accumulation [14]. Balanced expression of fatty acyl-coenzyme A synthetase and reductase activities optimizes the conversion efficiency from fatty acids to alcohols [13].

Minimal Media Formulation Strategies

Minimal media formulations enable precise control of nutrient availability and accurate yield calculations for glucose-to-linolenyl alcohol conversion [4] [13]. These defined media compositions eliminate complex supplements that could contribute unaccounted carbon sources [4]. Standard minimal media formulations contain glucose as the sole carbon source, ammonium sulfate as the nitrogen source, and essential mineral salts [4] [13].

Research demonstrates successful fatty alcohol production from chemically defined minimal media without complex additives [4]. Yarrowia lipolytica strains achieve 5.8 grams per liter fatty alcohol production from glucose in completely defined media [4]. This accomplishment represents a significant advancement over previous studies that relied on complex media supplements [4].

Glucose concentration optimization in minimal media affects both growth kinetics and product formation rates [13]. Initial glucose concentrations of 2 to 5 percent support adequate cell growth while preventing substrate inhibition [4] [13]. Fed-batch supplementation maintains glucose availability throughout extended fermentation periods [4] [13].

Nitrogen limitation strategies in minimal media promote lipid accumulation and enhance fatty alcohol biosynthesis [4] [11]. Ammonium sulfate concentrations between 0.25 to 0.5 grams per liter provide sufficient nitrogen for cell growth while encouraging fatty acid production [4] [11]. Trace element supplementation includes magnesium, potassium, phosphate, and essential micronutrients required for enzymatic functions [4] [13].

| Media Component | Concentration | Function |

|---|---|---|

| Glucose | 20-50 g/L | Carbon source and energy |

| Ammonium Sulfate | 0.25-0.5 g/L | Nitrogen source |

| Potassium Phosphate | 1-2 g/L | Phosphorus and pH buffering |

| Magnesium Sulfate | 0.5-1 g/L | Cofactor and osmotic balance |

| Trace Elements | As required | Enzymatic cofactors |

Alternative Production Methods

Isolation from Cayratia trifolia

Cayratia trifolia represents a natural botanical source for linolenyl alcohol isolation and purification [15] [17]. This climbing vine species, commonly known as bush grape or fox grape, belongs to the Vitaceae family and contains significant concentrations of bioactive compounds including linolenyl alcohol [15] [17]. The plant naturally accumulates linolenyl alcohol as part of its secondary metabolite profile [15].

Standard extraction techniques for linolenyl alcohol isolation from Cayratia trifolia involve organic solvent extraction followed by chromatographic purification [15] [17]. The extraction process typically utilizes ethanol or other polar organic solvents to solubilize lipophilic compounds from plant tissue [17]. Leaves represent the primary plant material for extraction due to their high linolenyl alcohol content [15] [17].

The isolation procedure begins with collection and preparation of fresh Cayratia trifolia leaves [17]. Plant material undergoes drying and grinding to increase surface area and improve extraction efficiency [17]. Ethanol extraction at room temperature for extended periods ensures complete compound recovery [17]. The resulting extract requires concentration and purification through chromatographic methods to obtain pure linolenyl alcohol [17].

Spectroscopic characterization methods confirm the identity and purity of isolated linolenyl alcohol [15] [17]. Nuclear magnetic resonance spectroscopy provides structural confirmation, while gas chromatography-mass spectrometry enables purity assessment [17]. The natural isolation approach yields linolenyl alcohol with confirmed antioxidant properties suitable for pharmaceutical and nutraceutical applications [15] [17].

Enzymatic Synthesis Approaches

Enzymatic synthesis methods provide alternative routes for linolenyl alcohol production utilizing purified enzyme systems [26] [27]. These approaches employ fatty acyl-coenzyme A reductase enzymes in cell-free reaction systems to convert alpha-linolenic acid derivatives into linolenyl alcohol [26] [27]. The enzymatic approach offers precise control over reaction conditions and substrate specificity [26].

In vitro enzymatic synthesis requires fatty acyl-coenzyme A reductase enzymes with demonstrated activity on polyunsaturated substrates [27] [29]. Marine bacterial reductases, particularly those from Marinobacter species, exhibit the necessary substrate flexibility for linolenyl alcohol production [4] [29]. These enzymes utilize nicotinamide adenine dinucleotide phosphate as reducing cofactor and demonstrate activity on alpha-linolenic acid substrates [26] [29].

Reaction optimization for enzymatic linolenyl alcohol synthesis involves pH adjustment, temperature control, and cofactor supplementation [26]. Optimal reaction conditions typically maintain pH between 7.0 to 8.0 with temperatures ranging from 25 to 37 degrees Celsius [26]. Cofactor regeneration systems ensure sustained enzymatic activity throughout extended reaction periods [26].

The enzymatic approach enables production of specific fatty alcohol products without the complexity of whole-cell fermentation systems [27]. However, the method requires expensive cofactors and purified enzymes, limiting its economic feasibility for large-scale production [26]. Nevertheless, enzymatic synthesis provides valuable insights into enzyme mechanisms and substrate preferences for linolenyl alcohol formation [27] [29].

| Synthesis Method | Typical Yield | Advantages | Limitations |

|---|---|---|---|

| Microbial Fermentation | 2-5.8 g/L | Scalable, cost-effective | Complex optimization |

| Plant Extraction | Variable | Natural source | Limited availability |

| Enzymatic Synthesis | mg/L scale | Precise control | High costs |

| Fed-batch Bioreactor | Up to 5.8 g/L | High productivity | Technical complexity |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

506-44-5